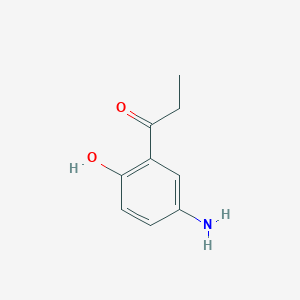

5'-Amino-2'-hydroxypropiophenone; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

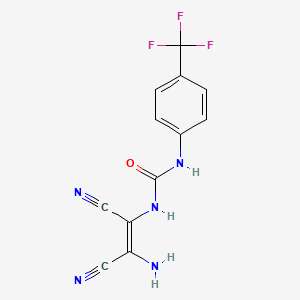

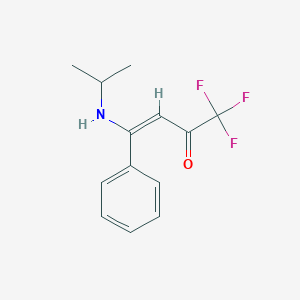

5’-Amino-2’-hydroxypropiophenone is a chemical compound that is used in various scientific and industrial applications. It is an important intermediate in the synthesis of certain pharmaceuticals . The compound contains an amino group and a hydroxy group attached to a propiophenone backbone .

Synthesis Analysis

The synthesis of 5’-Amino-2’-hydroxypropiophenone involves several steps. The process includes the conversion of certain precursors into the desired compound through a series of chemical reactions . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

The molecular structure of 5’-Amino-2’-hydroxypropiophenone is characterized by the presence of an amino group (-NH2) and a hydroxy group (-OH) on a propiophenone backbone . The exact arrangement of these groups in the molecule determines its physical and chemical properties .Chemical Reactions Analysis

5’-Amino-2’-hydroxypropiophenone can participate in various chemical reactions due to the presence of the amino and hydroxy groups . These groups can act as nucleophiles, allowing the compound to react with electrophiles. The exact nature of these reactions can depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis

5’-Amino-2’-hydroxypropiophenone is a solid compound with a high melting point . It is soluble in water and slightly soluble in alcohol . The compound’s physical and chemical properties are influenced by the presence of the amino and hydroxy groups .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Intermediate for Camptothecin Analog Synthesis : 5’-Amino-2’-hydroxypropiophenone serves as a key intermediate in the synthesis of camptothecin analogs, including 7-Ethyl-10-hydroxycamptothecin (SN-38) . SN-38 is an antineoplastic agent commonly used to treat metastatic carcinoma. Upon administration, irinotecan (a prodrug) metabolizes to SN-38, which exhibits potent cytotoxic effects against cancer cells .

Analytical Chemistry and Chromatography

- Determination of Nitrazepam in Serum : Researchers use 5’-Amino-2’-hydroxypropiophenone in gas-liquid chromatography (GLC) methods to determine the concentration of nitrazepam (a benzodiazepine derivative) in serum samples. This application is crucial for clinical and forensic toxicology .

Pharmaceutical Quality Control

- Reference Standard : The compound is available as a high-quality reference standard (CAS number EDA92535). It ensures accurate results in pharmaceutical testing and quality control .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5’-Amino-2’-hydroxypropiophenone is a key intermediate in the synthesis of camptothecin analogs, including 7-Ethyl-10-hydroxycamptothecin (SN-38) . SN-38 is a potent antineoplastic agent, most commonly used to treat metastatic carcinoma . Therefore, the primary targets of 5’-Amino-2’-hydroxypropiophenone are the cellular components involved in the synthesis and action of SN-38.

Mode of Action

It is known that this compound is crucial in the synthesis of sn-38 . SN-38, once synthesized, inhibits the action of topoisomerase I, an enzyme that relieves strain in DNA by inducing reversible single-strand breaks . By inhibiting this enzyme, SN-38 prevents DNA replication and transcription, leading to cell death .

Biochemical Pathways

5’-Amino-2’-hydroxypropiophenone is involved in the biochemical pathways leading to the synthesis of SN-38 . These pathways involve a series of chemical reactions, including condensation, reduction, and cyclization . The downstream effects of these pathways include the production of SN-38 and the subsequent inhibition of topoisomerase I .

Pharmacokinetics

The compound’s role as a precursor in the synthesis of sn-38 suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be similar to those of sn-38 . SN-38 is known to have good bioavailability and is metabolized in the liver .

Result of Action

The primary result of the action of 5’-Amino-2’-hydroxypropiophenone is the synthesis of SN-38 . The action of SN-38 leads to the inhibition of topoisomerase I, preventing DNA replication and transcription, and ultimately leading to cell death . This makes SN-38, and by extension 5’-Amino-2’-hydroxypropiophenone, effective in the treatment of metastatic carcinoma .

Action Environment

The action of 5’-Amino-2’-hydroxypropiophenone, like many chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds .

Propiedades

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPNKYABIOFPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-2-hydroxyphenyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)